3-(5-Formylthiophen-2-yl)benzonitrile
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Overview
Description
3-(5-Formylthiophen-2-yl)benzonitrile is a unique and versatile chemical compound with the molecular formula C12H7NOS and a molecular weight of 213.26 g/mol. This compound has garnered significant interest in the scientific community due to its broad applications in various fields of research and industry.
Preparation Methods
The synthesis of 3-(5-Formylthiophen-2-yl)benzonitrile typically involves the reaction of 5-bromothiophene-2-carbaldehyde with a suitable nitrile compound under specific reaction conditions . The reaction is catalyzed by palladium-based catalysts and requires the presence of a base such as potassium phosphate . The industrial production methods for this compound are similar, involving large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(5-Formylthiophen-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(5-Formylthiophen-2-yl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-(5-Formylthiophen-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group and the thiophene ring play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles and participate in various chemical reactions that modulate its activity and effects.
Comparison with Similar Compounds
3-(5-Formylthiophen-2-yl)benzonitrile can be compared with other similar compounds, such as:
3-(5-Formylthiophen-2-yl)benzoic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
5-Formylthiophene-2-carbaldehyde: This compound lacks the benzonitrile moiety, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of the formyl group, thiophene ring, and benzonitrile moiety, which provides a distinct set of chemical properties and reactivity.
Properties
IUPAC Name |
3-(5-formylthiophen-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLZFQODXIIEJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295935 |
Source
|
Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886508-88-9 |
Source
|
Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886508-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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